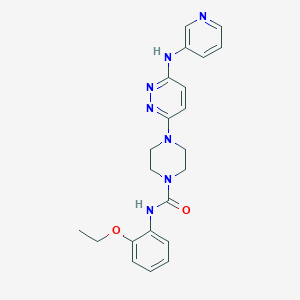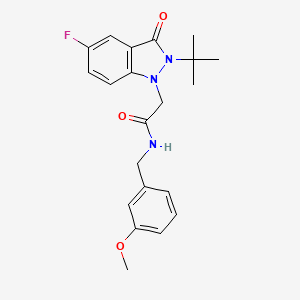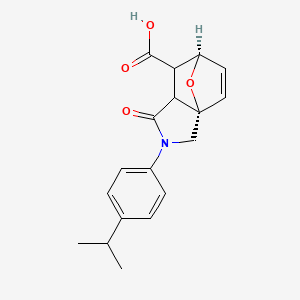![molecular formula C14H22N2O2 B2616831 N-[4-(dimethylamino)benzyl]valine CAS No. 1393654-52-8](/img/structure/B2616831.png)
N-[4-(dimethylamino)benzyl]valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(dimethylamino)benzyl]valine” is a compound that likely contains an amino acid valine linked to a benzyl group that is substituted with a dimethylamino group .
Molecular Structure Analysis
The molecular structure of “N-[4-(dimethylamino)benzyl]valine” would consist of the valine amino acid backbone, with the carboxyl group likely involved in forming a bond with the benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(dimethylamino)benzyl]valine” would depend on its exact structure. Factors such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Antimicrobial Agents
The compound N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, which is similar to N-[4-(dimethylamino)benzyl]valine, has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . This could be a potential application for N-[4-(dimethylamino)benzyl]valine as well.
Nonlinear Optical Applications
A compound similar to 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid, known as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, has been studied for its optoelectronic and thermodynamic properties . The compound showed good potential as a nonlinear optical material, which could be a potential application for 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid.
Dye-Sensitized Solar Cells (DSSC)
The compound 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid is one of the most important dyes used in DSSC . This suggests that 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid could also be used in DSSC.
Synthesis of Organic Materials
The compound 4-N,N-dimethylamino-4ꞌ-Nꞌ-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), which is similar to N-[4-(dimethylamino)benzyl]valine, has been synthesized and used to grow single crystals for nonlinear optical applications . This suggests that N-[4-(dimethylamino)benzyl]valine could also be used in the synthesis of organic materials.
Photophysics Modulation
The photophysics of 2-(4′-N,N-dimethylamino)phenyl)imidazo-[4,5-b]pyridine, a compound similar to 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid, has been studied, and it was found that long alkyl chains can modulate the photophysics of the fluorophore . This suggests that 2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid could also be used in photophysics modulation.
Synthesis of Narrow-Distribution Polymers
The compound BzO-PDMAEMA, which is similar to N-[4-(dimethylamino)benzyl]valine, has been synthesized and used in the creation of narrow-distribution polymers . This suggests that N-[4-(dimethylamino)benzyl]valine could also be used in the synthesis of narrow-distribution polymers.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)13(14(17)18)15-9-11-5-7-12(8-6-11)16(3)4/h5-8,10,13,15H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCDGBSYXBTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]valine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate](/img/structure/B2616750.png)

![6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B2616752.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2616755.png)


![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2616759.png)



![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2616766.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2616767.png)
